4-{[4-Methoxy-3-(trifluoromethyl)phenyl]sulfonyl}-2-(phenoxymethyl)morpholine
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Overview
Description
4-{[4-Methoxy-3-(trifluoromethyl)phenyl]sulfonyl}-2-(phenoxymethyl)morpholine is a complex organic compound with a molecular formula of C19H20F3NO5S and a molecular weight of 431.426 g/mol . This compound features a morpholine ring substituted with a phenoxymethyl group and a sulfonyl group attached to a trifluoromethyl-substituted methoxyphenyl ring. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-Methoxy-3-(trifluoromethyl)phenyl]sulfonyl}-2-(phenoxymethyl)morpholine typically involves multiple steps. One common method includes the following steps:
Formation of the sulfonyl chloride intermediate: The starting material, 4-methoxy-3-(trifluoromethyl)benzenesulfonyl chloride, is prepared by reacting 4-methoxy-3-(trifluoromethyl)benzenesulfonyl chloride with thionyl chloride.
Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with 2-(phenoxymethyl)morpholine in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[4-Methoxy-3-(trifluoromethyl)phenyl]sulfonyl}-2-(phenoxymethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The phenoxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[4-Methoxy-3-(trifluoromethyl)phenyl]sulfonyl}-2-(phenoxymethyl)morpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 4-{[4-Methoxy-3-(trifluoromethyl)phenyl]sulfonyl}-2-(phenoxymethyl)morpholine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. The sulfonyl group can form strong hydrogen bonds with target proteins, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)phenol: Contains a trifluoromethyl group attached to a phenol ring.
Methyl 3-(trifluoromethyl)phenylacetate: Features a trifluoromethyl group attached to a phenylacetate moiety.
4-Methoxy-2-(trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group attached to a methoxyphenylboronic acid.
Uniqueness
4-{[4-Methoxy-3-(trifluoromethyl)phenyl]sulfonyl}-2-(phenoxymethyl)morpholine is unique due to its combination of a morpholine ring, phenoxymethyl group, and sulfonyl group attached to a trifluoromethyl-substituted methoxyphenyl ring. This unique structure imparts distinct chemical properties and biological activities, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C19H20F3NO5S |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
4-[4-methoxy-3-(trifluoromethyl)phenyl]sulfonyl-2-(phenoxymethyl)morpholine |
InChI |
InChI=1S/C19H20F3NO5S/c1-26-18-8-7-16(11-17(18)19(20,21)22)29(24,25)23-9-10-27-15(12-23)13-28-14-5-3-2-4-6-14/h2-8,11,15H,9-10,12-13H2,1H3 |
InChI Key |
PMBWYTDRXBMEOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC(C2)COC3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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